molecular formula C10H6Cl2O2S B1354571 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride CAS No. 75998-29-7

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Cat. No. B1354571
Key on ui cas rn: 75998-29-7
M. Wt: 261.12 g/mol
InChI Key: DTMXTCKEPQWRPO-UHFFFAOYSA-N
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Patent
US05863936

Procedure details

Crude 6-methoxy-3-chlorobenzo[b]thiophene-2-carbonyl chloride (2 g, 7.67 mmoles) was transferred to a 100 ml round bottomed flask. Anhydrous methanol (Aldrich, 50 ml) was added and the acid chloride dissolved by stirring. To this stirred solution was added chlorotrimethylsilane (2.5 equivalents, 19.16 mmole, 2.08 g, 2.43 ml). The reaction mixture was stirred overnight at room temperature. TLC analysis (silica, 1:1 hexane:ethyl acetate, UV visualization) indicated complete conversion of the acid chloride to the methyl ester. The resulting slurry was concentrated in vacuo to give a yellow solid, which was shown by 1H NMR (DMSO-d6, 400 MHz) to be the desired material. The crude methyl ester was dissolved in hot ethanol (200 ml), the volume was reduced to 150 ml, and allowed to cool to room temperature. The resulting orange ethanolic solution was cooled to -10° C. for 15 minutes. The resulting precipitate was filtered off and dried in vacuo to give 1.25 g of the ester as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
200 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12](Cl)=[O:13])[S:8][C:7]=2[CH:15]=1.[CH3:16][OH:17].Cl[Si](C)(C)C.CCCCCC>C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12]([O:17][CH3:16])=[O:13])[S:8][C:7]=2[CH:15]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2Cl)C(=O)Cl)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.43 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting slurry was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting orange ethanolic solution was cooled to -10° C. for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2Cl)C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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